![molecular formula C13H17NO4 B3244381 Ethyl 3-{[(benzyloxy)carbonyl]amino}propanoate CAS No. 161617-96-5](/img/structure/B3244381.png)
Ethyl 3-{[(benzyloxy)carbonyl]amino}propanoate
Descripción general
Descripción
Ethyl 3-{[(benzyloxy)carbonyl]amino}propanoate is an organic compound with the molecular formula C13H17NO4. It is a derivative of propanoic acid and features a benzyloxycarbonyl-protected amino group. This compound is often used in organic synthesis and pharmaceutical research due to its versatile reactivity and functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 3-{[(benzyloxy)carbonyl]amino}propanoate can be synthesized through a multi-step process. One common method involves the reaction of ethyl 3-aminopropanoate with benzyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of automated systems for monitoring and controlling reaction parameters ensures high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-{[(benzyloxy)carbonyl]amino}propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the benzyloxycarbonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 3-{[(benzyloxy)carbonyl]amino}propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Ethyl 3-{[(benzyloxy)carbonyl]amino}propanoate involves its conversion to active metabolites in biological systems. The benzyloxycarbonyl group is typically cleaved by enzymatic action, releasing the active amino compound. This compound can then interact with specific molecular targets, such as enzymes or receptors, to exert its effects .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 3-{[(3-fluoro-4-methylphenyl)methyl]amino}propanoate
- Ethyl 3-{[(4-methylphenyl)sulfonyl]amino}propanoate
- Ethyl 3-{[(4-cyano-3-methylphenyl)methyl]amino}propanoate
Uniqueness
Ethyl 3-{[(benzyloxy)carbonyl]amino}propanoate is unique due to its benzyloxycarbonyl-protected amino group, which provides stability and allows for selective deprotection under mild conditions. This makes it a valuable intermediate in organic synthesis and pharmaceutical research .
Propiedades
IUPAC Name |
ethyl 3-(phenylmethoxycarbonylamino)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-2-17-12(15)8-9-14-13(16)18-10-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFXFHOYJVRMTTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-Phenyl-3,10-dihydropyrazolo[4,3-a]carbazole](/img/structure/B3244305.png)
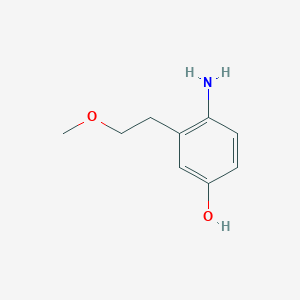
![Potassium [(4-bromophenyl)methyl]trifluoroboranuide](/img/structure/B3244310.png)
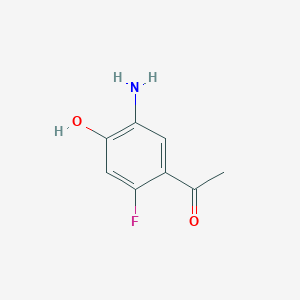
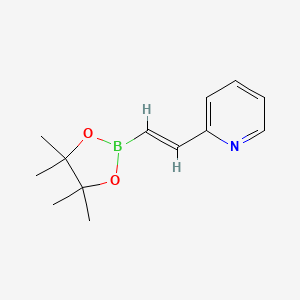
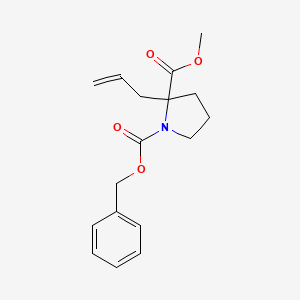
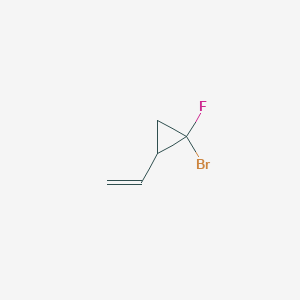
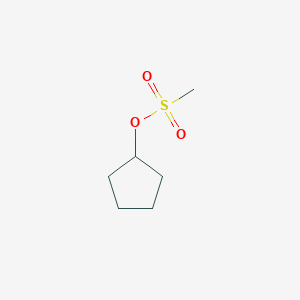
![Spiro[9H-fluorene-9,7'(12'H)-indeno[1,2-a]carbazole]](/img/structure/B3244353.png)
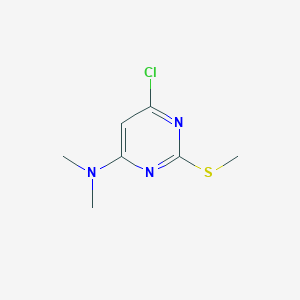

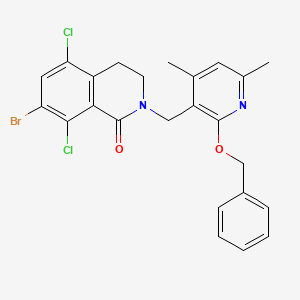
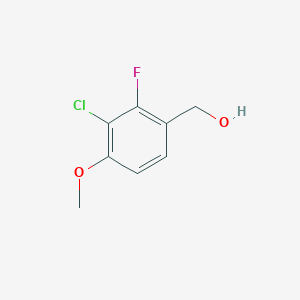
![7-bromo-4-chloro-1H,2H,3H-imidazo[4,5-c]pyridin-2-one](/img/structure/B3244406.png)
